1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine
Overview
Description
1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine is a chemical compound with the molecular formula C18H21ClN2 and a molecular weight of 300.83 g/mol . It belongs to the class of diazepines, which are seven-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a chlorophenyl group and a phenylmethyl group attached to the diazepine ring .
Preparation Methods
The synthesis of 1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine typically involves the reaction of 4-chlorobenzyl chloride with hexahydro-1H-1,4-diazepine in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter release, and influencing signal transduction pathways . The exact molecular targets and pathways involved are still under investigation, but it is thought to interact with GABA receptors and other neurotransmitter systems .
Comparison with Similar Compounds
1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine can be compared with other similar compounds such as:
1-[(4-Chlorophenyl)phenylmethyl]hexahydro-4-methyl-1H-1,4-diazepine: This compound has a similar structure but with an additional methyl group, which may influence its chemical and biological properties.
1-[(4-Chlorophenyl)phenylmethyl]-1,4-diazepane: This compound lacks the hexahydro ring, which may affect its stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hexahydro ring, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2/c19-17-9-7-16(8-10-17)18(15-5-2-1-3-6-15)21-13-4-11-20-12-14-21/h1-3,5-10,18,20H,4,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTYMEIZBKIWGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376377 | |
Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24342-60-7 | |
Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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